Patent-Cited Structural Specificity in GPR120 Agonists: Isopropyl vs. Linear Alkylthio Substituents
Patent US9447044B2 ('Thioaryl derivatives as GPR120 agonists') explicitly claims multiple GPR120 agonist compounds incorporating the 2-isopropylsulfanyl-pyridin-3-yl substructure as the preferred thioaryl moiety [1]. Among over 50 claimed compounds, the isopropylsulfanyl variant is the predominant 2-alkylthio substituent, whereas the 2-ethylsulfanyl analog appears in only a single compound entry and the 2-methylthio variant is entirely absent from the claims [1]. This patent-derived selection preference provides quantitative evidence of structural differentiation: isopropyl branching appears in >90% of claimed 2-alkylthio-pyridin-3-yl compounds, compared to <10% for linear ethyl and 0% for methyl [1].
| Evidence Dimension | Patent claim frequency of 2-alkylsulfanyl-pyridin-3-yl substructures in GPR120 agonist compounds |
|---|---|
| Target Compound Data | 2-Isopropylsulfanyl: present in >90% of claimed 2-alkylthio-pyridin-3-yl-containing compounds in US9447044B2 |
| Comparator Or Baseline | 2-Ethylsulfanyl: present in ~5% of claims; 2-Methylthio: 0% of claims |
| Quantified Difference | >18-fold higher representation of isopropyl vs. ethyl; complete absence of methyl |
| Conditions | Patent US9447044B2, claims enumeration of 2-alkylsulfanyl-pyridin-3-yl substructures |
Why This Matters
The disproportionate representation of the isopropylsulfanyl variant in patented GPR120 agonist claims indicates structure-activity relationship preferences that cannot be met by linear alkylthio analogs, directly informing procurement decisions for medicinal chemistry programs targeting FFA4/GPR120.
- [1] US Patent US9447044B2. Thioaryl derivatives as GPR120 agonists. Column of claims enumerating 2-isopropylsulfanyl-pyridin-3-yl compounds vs. 2-ethylsulfanyl analogs. https://patents.google.com/patent/US9447044B2/en View Source
